4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
Overview
Description
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid is a complex organic compound that features a tetrazole ring, a nitrophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, known for its bioisosteric properties, makes this compound a promising candidate for drug development and other biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrobenzaldehyde with thiourea to form 4-nitrophenylthiourea. This intermediate is then subjected to cyclization with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly due to the bioisosteric properties of the tetrazole ring.
Mechanism of Action
The mechanism of action of 4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid derivatives: These compounds share a similar core structure but differ in the substituents attached to the tetrazole ring or benzoic acid moiety.
Tetrazole-based compounds: Other compounds featuring the tetrazole ring, such as 5-substituted tetrazoles, which are also explored for their bioisosteric properties.
Uniqueness
This compound is unique due to the combination of the nitrophenyl group, tetrazole ring, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5S/c22-14(10-1-7-13(8-2-10)21(25)26)9-27-16-17-18-19-20(16)12-5-3-11(4-6-12)15(23)24/h1-8H,9H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIQVTKVZCHUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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